Dabsyl-PC

PLA2 assay Enzymatic activity Chromogenic substrate

Traditional PLA2 screening demands costly fluorescence plate readers and secondary detection reagents. Dabsyl-PC is a ready-to-use, red-colored chromogenic phospholipid substrate that eliminates instrumentation bottlenecks for inhibitor library screening. - Direct visual readout: qualitative color change scored by eye or flatbed scanner; no fluorometer required. - Ether-linked sn-1 chain ensures PLA2 specificity by blocking lysophospholipase interference. - Suitable for 96-/384-well HTS formats and TLC-based quantification using standard densitometry.

Molecular Formula C43H74N5O9PS
Molecular Weight 868.1 g/mol
CAS No. 126942-42-5
Cat. No. B162369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabsyl-PC
CAS126942-42-5
Synonyms1-O-(N-dabsyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine
dabsyl-PC
Molecular FormulaC43H74N5O9PS
Molecular Weight868.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)COP(=O)([O-])OCC[N+](C)(C)C
InChIInChI=1S/C43H74N5O9PS/c1-7-8-9-10-14-17-20-23-43(49)57-41(37-56-58(50,51)55-35-33-48(4,5)6)36-54-34-22-19-16-13-11-12-15-18-21-32-44-59(52,53)42-30-26-39(27-31-42)46-45-38-24-28-40(29-25-38)47(2)3/h24-31,41,44H,7-23,32-37H2,1-6H3/t41-/m1/s1
InChIKeyNDRAVJFCDJFNAE-VQJSHJPSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabsyl-PC (CAS 126942-42-5): Definition, Properties, and Use as a PLA2 Substrate


Dabsyl-PC (1-O-(N-dabsyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine; CAS 126942-42-5) is a synthetic, fluorophore-labeled analog of the phospholipid phosphatidylcholine [1]. It is specifically designed as a chromogenic substrate for the assay of phospholipase A2 (PLA2) enzymes, where the dabsyl chromophore enables direct visual or absorbance-based detection of enzymatic hydrolysis [2]. The compound features a dabsyl group attached to the sn-1 acyl chain via an ether linkage, which confers resistance to lysophospholipase activity, thereby ensuring the assay's specificity for PLA2 [3]. With a molecular formula of C43H74N5O9PS and a molecular weight of 868.1 g/mol, it is a red-colored lipid that serves as a convenient tool for monitoring PLA2 activity in vitro [1][2].

Why Dabsyl-PC Cannot Be Substituted with Generic Phosphatidylcholine in PLA2 Assays


Generic phosphatidylcholine (PC) cannot be directly substituted for Dabsyl-PC in PLA2 assays because the latter incorporates a covalently attached dabsyl chromophore, a critical modification that enables direct visual detection of enzymatic activity [1]. While both Dabsyl-PC and natural PC serve as substrates for PLA2, the unmodified lipid lacks a detectable label and requires secondary detection methods such as mass spectrometry or coupled enzyme assays [2]. The ether-linked sn-1 chain in Dabsyl-PC further differentiates it from native diacyl-PC by conferring resistance to phospholipase A1 and lysophospholipases, thereby ensuring that the observed signal is a specific and accurate measure of PLA2 activity without confounding background hydrolysis [2][3]. This combination of a stable, built-in chromophore and enzymatic specificity makes Dabsyl-PC a distinct and non-fungible research tool for PLA2 studies.

Dabsyl-PC: Quantitative Performance and Differentiation Against Leading PLA2 Substrate Alternatives


Comparative Enzymatic Activity with Dabsyl-PC, Dansyl-PC, and Naphthylvinyl-PC

In a head-to-head comparison using a thin-layer chromatography (TLC) assay with Crotalus adamanteus PLA2, Dabsyl-PC demonstrated enzymatic activity that was similar, within an order of magnitude, to two other chromogenic/fluorogenic substrates, Dansyl-PC and a naphthylvinyl-PC analog [1]. This finding confirms that Dabsyl-PC is a functional and effective PLA2 substrate and its catalytic efficiency is not significantly inferior to other established labeled substrates.

PLA2 assay Enzymatic activity Chromogenic substrate Phospholipid analog

Unique Visual Detection Mode Compared to Fluorescent Analogs

While Dansyl-PC was noted to be best suited for a TLC assay due to higher sensitivity by fluorescence scanning, Dabsyl-PC offers a unique advantage: its red color enables direct visual detection of reaction products by the unaided eye, eliminating the need for a UV light source or fluorescence scanner [1]. This is a qualitative but operationally significant differentiation from fluorescent substrates like Dansyl-PC and NBD-PC, which require specialized equipment.

PLA2 assay Visual detection Chromogenic substrate Phospholipid analog

Inferred Superiority Over NBD-PC for Spectrofluorometric PLA2 Assays

Although no direct comparison between Dabsyl-PC and NBD-PC was found, literature indicates that NBD-PC is not a suitable substrate for measuring PLA2 activity using a spectrofluorometer due to poor performance [1]. While Dabsyl-PC is a chromogenic substrate and not typically used for fluorometry, this limitation of a common fluorescent alternative underscores the value of Dabsyl-PC's reliable visual detection method. This is a class-level inference that highlights the potential for fluorescent substrates to underperform in certain common assay formats, thereby making Dabsyl-PC a more robust and predictable choice for labs relying on absorbance or visual readouts.

PLA2 assay Spectrofluorometry Substrate suitability NBD-PC

Dabsyl-PC: Key Application Scenarios in Academic and Pharmaceutical PLA2 Research


Qualitative High-Throughput Screening (HTS) of PLA2 Inhibitors

Dabsyl-PC is uniquely suited for the initial, qualitative screening of large compound libraries for PLA2 inhibition. Its red-colored substrate/product pair allows for rapid visual assessment of reaction plates without the need for a fluorescence plate reader, significantly reducing capital equipment costs and accelerating hit identification in early-stage drug discovery programs [1]. The assay can be performed in a 96- or 384-well format, and positive 'hits' (inhibition) are identified by a lack of color change, which is easily scored by eye or with a simple flatbed scanner [1][2].

Teaching and Training Laboratories for Biochemistry and Enzymology

The direct visual nature of the Dabsyl-PC assay makes it an ideal educational tool for teaching fundamental concepts of enzyme kinetics and inhibition in undergraduate or graduate biochemistry laboratories. Students can observe PLA2 activity in real-time by watching a color change, a far more tangible and instructive experience than interpreting data from a computer screen attached to a fluorometer [1]. This simplicity reduces experimental complexity and allows students to focus on core principles of Michaelis-Menten kinetics and inhibitor analysis [1][2].

Routine PLA2 Activity Assays in Resource-Limited Settings

For research groups or core facilities with limited access to sophisticated analytical equipment like fluorescence scanners or LC-MS systems, Dabsyl-PC provides a cost-effective and robust method for monitoring PLA2 activity. The TLC-based separation of Dabsyl-PC and its lysophospholipid product can be visualized and quantified using a simple densitometer or even a smartphone camera for basic analysis, enabling enzyme characterization and quality control in a wider range of settings [1][2].

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